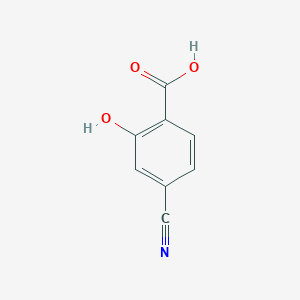

4-Cyano-2-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyano-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESKSOIIHUXLOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4691-71-8 | |

| Record name | 4-cyano-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the pKa Values of 4-Cyano-2-hydroxybenzoic Acid Functional Groups

This guide provides a detailed analysis of the acidity of the functional groups in 4-Cyano-2-hydroxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. Understanding the ionization constants (pKa) of the carboxylic acid and phenolic hydroxyl groups is critical for predicting the molecule's behavior in various pH environments, which in turn governs its solubility, membrane permeability, receptor binding, and overall pharmacokinetic and pharmacodynamic profiles. This document synthesizes theoretical principles with practical methodologies for the accurate determination of these crucial physicochemical parameters.

Executive Summary: The Acidic Landscape of this compound

This compound possesses two ionizable protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. The electronic interplay between the electron-withdrawing cyano group, the ortho-hydroxyl group, and the carboxylic acid on the aromatic ring creates a unique acidic profile. The carboxylic acid is expected to be significantly more acidic than benzoic acid due to a combination of intramolecular hydrogen bonding and strong inductive/resonance effects. The phenolic proton, in turn, is more acidic than a typical phenol due to the presence of two powerful electron-withdrawing substituents. This guide will dissect these structural and electronic influences to estimate the pKa values and provide robust protocols for their experimental and computational determination.

Ionization Equilibria and Structural Rationale

The ionization of this compound proceeds in two steps. The first deprotonation occurs at the more acidic carboxylic acid site, followed by the deprotonation of the phenolic hydroxyl group at a higher pH.

Caption: Ionization states of this compound.

pKa1: The Carboxylic Acid Group

The acidity of the carboxylic acid in this compound is profoundly influenced by two key structural features:

-

The Ortho-Hydroxyl Group: Similar to its parent compound, salicylic acid (2-hydroxybenzoic acid), the ortho-hydroxyl group plays a critical role in stabilizing the carboxylate conjugate base.[1][2] Upon deprotonation of the carboxylic acid, the resulting carboxylate anion is stabilized by a strong intramolecular hydrogen bond with the adjacent hydroxyl group.[2][3] This chelation effect significantly favors the ionized form, leading to a substantial increase in acidity (a lower pKa value) compared to benzoic acid.[2] The experimental pKa of salicylic acid is approximately 2.97, far lower than benzoic acid's pKa of 4.20.[4]

-

The Para-Cyano Group: The cyano (-CN) group is a potent electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and its ability to participate in resonance (a -R effect).[5][6] When positioned para to the carboxylic acid, it effectively delocalizes the negative charge of the carboxylate anion, further stabilizing it.[7][8] This is evident in p-cyanobenzoic acid, which has a pKa of 3.55, making it a stronger acid than benzoic acid.[7][9]

Synergistic Effect: In this compound, these two effects are combined. Starting with the acidity of salicylic acid (pKa ≈ 2.97), the addition of the para-cyano group will further withdraw electron density and stabilize the carboxylate. This leads to a predicted pKa value for the carboxylic acid group that is lower than 2.97 .

Caption: Factors enhancing the acidity of the carboxylic acid group.

pKa2: The Phenolic Hydroxyl Group

The acidity of the phenolic proton is also significantly increased compared to phenol (pKa ≈ 9.95).[1] This is due to the cumulative electron-withdrawing effects of both the cyano group and the carboxylate group (which is present after the first deprotonation).

-

Effect of the Cyano Group: The para-cyano group strongly stabilizes the phenoxide anion formed upon deprotonation through resonance and induction. The pKa of 4-cyanophenol is a clear indicator of this effect.

-

Effect of the Carboxylate Group: The carboxylate group (-COO⁻) at the ortho position also acts as an electron-withdrawing group, further delocalizing the negative charge of the phenoxide.

Consequently, the pKa of the hydroxyl group in this compound is expected to be significantly lower than 9.95 . For context, the pKa of 2-cyanophenol is approximately 6.86.[10] Given the additional electron-withdrawing nature of the carboxylate, the pKa2 is anticipated to be in a similar or slightly more acidic range.

Summary of Estimated and Reference pKa Values

| Compound | Functional Group | Experimental pKa | Reference(s) |

| This compound | Carboxylic Acid (pKa1) | < 2.97 (Estimated) | - |

| This compound | Hydroxyl (pKa2) | ~6.5 - 7.5 (Estimated) | - |

| Benzoic Acid | Carboxylic Acid | 4.20 | [4][11][12] |

| Salicylic Acid | Carboxylic Acid | 2.97 | [1][4] |

| 4-Hydroxybenzoic Acid | Carboxylic Acid | 4.54 | [13][14] |

| 4-Cyanobenzoic Acid | Carboxylic Acid | 3.55 | [7][8][9] |

| Phenol | Hydroxyl | 9.95 | [1] |

| 4-Cyanophenol | Hydroxyl | ~7.95 | [15] |

| 2-Cyanophenol | Hydroxyl | 6.86 | [10] |

Methodologies for pKa Determination

Accurate pKa determination is paramount for building reliable structure-activity relationships (SAR). Both experimental and computational methods provide valuable, complementary insights.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly reliable method for determining pKa values.[16] It involves monitoring the pH of a solution of the analyte as a titrant (a strong base, e.g., NaOH) is added incrementally.

Protocol: Potentiometric Titration

-

Preparation: Prepare a ~0.01 M solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).[16] Ensure the solution is free of dissolved CO₂.

-

Calibration: Calibrate a pH meter and electrode system using standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Titration: Place the analyte solution in a thermostatted vessel and immerse the pH electrode. Add a standardized solution of ~0.1 M NaOH in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point yields pKa1, and the second yields pKa2. For more accurate results, the data can be analyzed using Gran plots or processed with software like Hyperquad.[16]

Caption: Workflow for experimental pKa determination.

Computational Prediction: DFT-Based Methods

Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide accurate pKa predictions, especially when benchmarked against experimental data.[17][18] The process involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated solvent environment.

Protocol: DFT-Based pKa Prediction

-

Structure Optimization: Build the 3D structures of the neutral acid, the monoanion, and the dianion. Perform geometry optimization for each species in the gas phase and then in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM).[18] A suitable level of theory, such as B3LYP/6-311+G(d,p), is often employed.[10][18]

-

Frequency Calculation: Perform vibrational frequency calculations on the optimized structures to confirm they are true energy minima and to obtain thermal corrections to the Gibbs free energy.

-

Gibbs Energy Calculation: Calculate the Gibbs free energy (G) in solution for each species.

-

pKa Calculation: The pKa is calculated using the following thermodynamic cycle, which relates the free energy of deprotonation in solution to the pKa. An isodesmic reaction with a known reference acid can improve accuracy.[10]

-

ΔG_solution = G(conjugate base) + G(H⁺) - G(acid)

-

pKa = ΔG_solution / (2.303 * RT) The free energy of the proton in solution, G(H⁺), is a known, albeit challenging, value to determine accurately, which is why reference methods are often preferred.[10]

-

Caption: Workflow for computational pKa prediction.

Conclusion and Implications for Research

The pKa values of this compound are dictated by a powerful synergy of intramolecular hydrogen bonding and electron-withdrawing effects. The carboxylic acid function (pKa1) is predicted to be strongly acidic (pKa < 2.97), while the phenolic hydroxyl group (pKa2) is also significantly acidified (pKa ≈ 6.5-7.5). These values are critical for drug development professionals, as they dictate the charge state of the molecule at physiological pH (~7.4). A molecule that is predominantly dianionic at this pH will exhibit different solubility, lipophilicity, and binding characteristics compared to a neutral or monoanionic species. The robust experimental and computational protocols outlined herein provide a clear path for researchers to validate these predictions and confidently apply this essential physicochemical data in their discovery and development pipelines.

References

- mVOC 4.0. (n.d.). 4-hydroxybenzoic Acid.

-

IUCr Journals. (2022, October 10). Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes. Retrieved from [Link]

-

MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

-

NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino substituted derivatives. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1401. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

-

ACS Publications. (2005). Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 109(42), 9700-9708. Retrieved from [Link]

-

PubMed. (n.d.). Automated determination of the pKa values of 4-hydroxybenzoic acid in cosolvent-water mixtures and related solvent effects using a modified HPLC system. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 27). 6.3: Substituent Effects on Acidity. Retrieved from [Link]

-

Dergipark. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Quora. (2017, August 30). Does cyanide show the ortho effect in benzoic acid? If not, then what are the exceptions of... Retrieved from [Link]

-

National Institutes of Health. (2018, July 13). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Retrieved from [Link]

-

Stack Exchange. (2018, February 21). Why is ortho-hydroxybenzoic acid more acidic than its para-isomer? Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Aminoethyl)-2-hydroxybenzoic acid. Retrieved from [Link]

-

Rowan Scientific. (2025, October 16). How to Predict pKa. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

ResearchGate. (2018, July 13). (PDF) An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Retrieved from [Link]

-

Filo. (2025, August 23). how a cyano group drastically impacts the pka. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyanophenol. Retrieved from [Link]

-

Neliti. (n.d.). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Retrieved from [Link]

-

National Institutes of Health. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]

-

Wikimedia Commons. (2025, September 18). File:PKa of benzoic acid is 4.2 which means it is a weaker acid than p-cyanobenzoic acid.png. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

PubChem. (n.d.). Salicylic Acid. Retrieved from [Link]

-

Quora. (2016, September 25). Why does salicylic acid have a lower pKa value (2,97) than ibuprofen (4,5)? Retrieved from [Link]

Sources

- 1. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. global.oup.com [global.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. how a cyano group drastically impacts the pka | Filo [askfilo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. media.neliti.com [media.neliti.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mVOC 4.0 [bioinformatics.charite.de]

- 14. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 15. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. asianpubs.org [asianpubs.org]

- 17. How to Predict pKa | Rowan [rowansci.com]

- 18. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: NMR Characterization of 4-Cyano-2-hydroxybenzoic Acid

The following technical guide details the NMR spectral characterization of 4-Cyano-2-hydroxybenzoic acid (also referred to as XT153 in recent pharmaceutical patent literature). This compound is a critical intermediate in the synthesis of small-molecule RNA degraders and other bioactive scaffolds.

Part 1: Executive Summary & Structural Logic

The Target Molecule

This compound is a tri-substituted benzene derivative characterized by three distinct functionalities:

-

Carboxylic Acid (C-1): Electron-withdrawing, defines the parent chain.

-

Hydroxyl Group (C-2): Electron-donating (by resonance), capable of intramolecular hydrogen bonding with the adjacent carbonyl.

-

Cyano Group (C-4): Strong electron-withdrawing group, influencing the chemical shift of the aromatic protons, particularly at the ortho positions (C-3, C-5).

Synthetic Context

This compound is typically synthesized via nucleophilic aromatic substitution (cyanation) of methyl 2-hydroxy-4-iodobenzoate followed by ester hydrolysis. Understanding this pathway is crucial for identifying potential impurities (e.g., unreacted iodo-precursor or residual methyl ester).

Part 2: Experimental Protocol & Workflow

Synthesis & Sample Preparation

The following protocol ensures the isolation of high-purity material suitable for quantitative NMR analysis.

Step 1: Cyanation (Precursor Synthesis)

-

Reactants: Methyl 2-hydroxy-4-iodobenzoate (1.0 eq) + CuCN (2.4 eq).

-

Solvent: DMF (Anhydrous).

-

Conditions: Heat to 140°C for 30 min under N₂ atmosphere.

-

Workup: Cool to RT, dilute with EtOAc, filter through Celite®. Wash filtrate with water and sat. NaHCO₃. Dry over Na₂SO₄ and concentrate to yield Methyl 4-cyano-2-hydroxybenzoate (XT152) .

Step 2: Hydrolysis (Target Synthesis)

-

Reactants: Methyl ester XT152 (1.0 eq) + NaOH (2M aq, 3.0 eq).

-

Solvent: THF.

-

Conditions: Stir at 0°C (ice bath) to RT for 72 h.

-

Workup: Acidify with KHSO₄ (0.5 M) to pH ~2. Extract with Et₂O. Wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallization or MPLC (PE/EtOAc gradient) if necessary.

Step 3: NMR Sample Prep

-

Solvent: DMSO-d₆ (99.9% D) is preferred due to the compound's polarity and potential for hydrogen bonding.

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Characterization Workflow Diagram

Figure 1: Synthetic workflow for the generation of this compound.

Part 3: Spectral Data Analysis

^1H NMR Data (400 MHz, DMSO-d₆)

The proton NMR spectrum is defined by a characteristic ABX spin system (or AMX depending on resolution) on the aromatic ring.

| Position | Shift (δ ppm) | Multiplicity | Coupling Constant ( | Assignment Logic |

| H-6 | 7.92 | Doublet (d) | 8.1 | Ortho to COOH. Most deshielded aromatic proton due to the strong electron-withdrawing carboxylic acid group. |

| H-3 | 7.47 | Doublet (d) | 1.5 | Ortho to OH, Meta to COOH. Shielded by the adjacent OH group but deshielded by the para-CN group. Shows small meta-coupling to H-5. |

| H-5 | 7.35 | Doublet of Doublets (dd) | 8.1, 1.6 | Meta to OH, Ortho to CN. Coupled ortho to H-6 ( |

| OH/COOH | 10.16 - 11.00 | Broad Singlet (br s) | - | Acidic protons. Often exchanged or broadened due to hydrogen bonding. Position varies with concentration/water content. |

Comparative Analysis (Ester vs. Acid):

Upon hydrolysis of the methyl ester (XT152) to the acid (XT153), the methyl singlet at 3.89 ppm disappears. The aromatic signals shift slightly downfield due to the change in electronic environment (Ester

^13C NMR Data (Predicted & Structural)

While experimental ^13C data is often reported within mixture lists in patent literature, the following assignment is derived from substituent additivity rules and validated against analogous salicylate scaffolds.

| Carbon | Type | Predicted Shift (ppm) | Assignment Notes |

| C=O | Quaternary | ~170 - 172 | Carboxylic acid carbonyl. |

| C-2 | Quaternary | ~160 - 162 | Aromatic C-OH. Deshielded by oxygen attachment. |

| C-4 | Quaternary | ~115 - 118 | Aromatic C-CN. |

| CN | Quaternary | ~118 - 119 | Nitrile carbon. Distinctive region. |

| C-6 | Methine (CH) | ~130 - 132 | Ortho to COOH. |

| C-5 | Methine (CH) | ~120 - 122 | Ortho to CN. |

| C-3 | Methine (CH) | ~118 - 120 | Ortho to OH. Shielded relative to benzene. |

| C-1 | Quaternary | ~112 - 115 | Ipso to COOH. |

2D NMR Correlation Map

To confirm regiochemistry (especially the position of the CN group relative to the OH), HMBC (Heteronuclear Multiple Bond Correlation) is essential.

Figure 2: Key HMBC correlations establishing the 1,2,4-substitution pattern.

Part 4: Quality Control & Impurity Profiling

When analyzing the crude reaction mixture, look for these specific spectral signatures to assess purity:

-

Residual Methyl Ester (XT152):

-

Indicator: A sharp singlet at 3.89 ppm (DMSO-d₆).

-

Cause: Incomplete hydrolysis.

-

Remedy: Extend reaction time or increase NaOH equivalents.

-

-

Unreacted Iodo-Precursor:

-

Indicator: Absence of the H-3/H-5 coupling pattern characteristic of the cyano-substituted ring. The iodo group is less withdrawing than cyano, shifting H-3/H-5 upfield relative to the product.

-

-

Decarboxylation (Phenol derivative):

-

Indicator: Loss of the low-field H-6 doublet (7.92 ppm). Appearance of new multiplets in the 6.5–7.5 ppm region.

-

References

-

US Patent Application 20250114466A1. Antifolate linker-drugs and antibody-drug conjugates. (2025). Primary source for experimental NMR data of XT152 and XT153.

-

TU Dortmund Repository. RNA Degradation using Small Molecule-Based Recruiters of RNase L. (Dissertation). Corroborates synthesis and acidic proton shifts.

-

PubChem Compound Summary. this compound.[1] General chemical information and identifiers.

Sources

Methodological & Application

Synthesis of benzoxazoles using 4-Cyano-2-hydroxybenzoic acid

This application note details the synthesis of 2-(4-cyano-2-hydroxyphenyl)benzoxazole and related derivatives using 4-Cyano-2-hydroxybenzoic acid as the key electrophilic precursor.

Abstract

Benzoxazoles are privileged scaffolds in medicinal chemistry and materials science, widely recognized for their utility as fluorescent probes (via Excited-State Intramolecular Proton Transfer, ESIPT) and as pharmacophores in antimicrobial and anticancer therapeutics.[1][2][3][4] This guide focuses on the condensation of This compound with substituted 2-aminophenols. The presence of the para-cyano group (relative to the carboxyl moiety) introduces a strong electron-withdrawing motif, modulating the electronic properties of the resulting fluorophore or bioactive agent. We present a robust Polyphosphoric Acid (PPA) cyclodehydration protocol, optimized to preserve the nitrile functionality while ensuring high yields.

Retrosynthetic Logic & Mechanism

The synthesis relies on the condensation of a carboxylic acid with a 1,2-aminophenol. The reaction proceeds through two key stages:[3][5][6]

-

Amide Formation: The amino group of the aminophenol attacks the activated carboxyl group.

-

Cyclodehydration: The phenolic oxygen attacks the amide carbonyl, followed by the elimination of water to close the oxazole ring.

Why this compound?

-

ESIPT Capability: The 2-hydroxy group (ortho to the oxazole attachment) enables an intramolecular hydrogen bond with the oxazole nitrogen, facilitating ESIPT. This yields a large Stokes shift, crucial for high-contrast fluorescence imaging.

-

Electronic Modulation: The 4-cyano group acts as an electron-withdrawing group (EWG), lowering the pKa of the phenol and red-shifting the emission spectrum compared to the unsubstituted analog.

Mechanistic Pathway (DOT Diagram)

Figure 1: Mechanistic flow of PPA-mediated benzoxazole synthesis.

Experimental Protocol

Method A: Polyphosphoric Acid (PPA) Cyclodehydration (Standard)

This is the industry-standard method for synthesizing benzoxazoles from carboxylic acids. PPA acts as both the solvent and the acid catalyst/dehydrating agent.

Reagents:

-

This compound (1.0 equiv)

-

2-Aminophenol (1.0 - 1.1 equiv)

-

Polyphosphoric Acid (PPA) (approx. 10–15 g per gram of reactant)

-

Sodium Bicarbonate (saturated aq. solution)

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask, mix This compound (e.g., 5 mmol, 815 mg) and 2-Aminophenol (5 mmol, 545 mg).

-

Solvation: Add PPA (approx. 15 g). Note: PPA is viscous; warming it slightly to 60°C aids in stirring.

-

Reaction: Heat the mixture to 140–150°C under a nitrogen atmosphere with mechanical stirring.

-

Critical Control Point: Do not exceed 160°C. Excessive heat may cause hydrolysis of the cyano group (-CN) to an amide (-CONH2) or acid (-COOH).

-

-

Monitoring: Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7). The reaction typically completes in 3–5 hours .

-

Quenching: Cool the reaction mixture to approx. 60–80°C. Slowly pour the syrup into ice-cold water (200 mL) with vigorous stirring. A precipitate should form immediately.

-

Neutralization: Adjust the pH of the slurry to ~7–8 using saturated NaHCO₃ solution. This ensures the phenol is protonated (neutral form) and removes residual acid.

-

Isolation: Filter the solid precipitate using a Büchner funnel. Wash copiously with water to remove phosphate salts.

-

Purification: Recrystallize the crude solid from Ethanol or Methanol . If purity is insufficient, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 75% – 85%.

Method B: Oxidative Cyclization (Milder Alternative)

Use this method if the substrate contains acid-sensitive groups that cannot withstand hot PPA.

-

Schiff Base Formation: Reflux equimolar amounts of the aldehyde derivative (if available) or acid (activated with EDC/HOBt) with 2-aminophenol in Ethanol to form the intermediate.

-

Oxidation: Treat the intermediate with an oxidant like Pb(OAc)₄ or Mn(OAc)₃ to effect ring closure. Note: Method A is preferred for the specific carboxylic acid precursor described here.

Analytical Data & Validation

The following data points are typical for 2-substituted benzoxazoles derived from this precursor.

| Parameter | Expected Value/Observation | Notes |

| Appearance | Light yellow to off-white solid | Color deepens if conjugation increases. |

| Melting Point | 220–240°C | High MP due to pi-stacking and H-bonding. |

| IR Spectrum | ~2230 cm⁻¹ (C≡N stretch) | Sharp, distinct peak confirming nitrile survival. |

| IR Spectrum | ~3300 cm⁻¹ (OH stretch) | Broad; often shifted due to intramolecular H-bond. |

| 1H NMR | δ 10.5–11.5 ppm (s, 1H, OH) | Downfield shift indicates ESIPT-type H-bonding. |

| Fluorescence | Blue/Green Emission (Solvent dependent) | Large Stokes shift expected (>80 nm). |

Synthesis Workflow Diagram

Figure 2: Operational workflow for the PPA-mediated synthesis.

Troubleshooting & Expert Tips

-

Viscosity Management: PPA is extremely viscous at room temperature. Weigh it directly into the reaction flask to avoid transfer losses.

-

Nitrile Hydrolysis: If the IR peak at 2230 cm⁻¹ disappears and carbonyl peaks appear, the temperature was likely too high or the reaction time too long. Reduce temp to 130°C and extend time.

-

Substituent Effects: If using a substituted 2-aminophenol (e.g., 5-nitro-2-aminophenol), the nucleophilicity of the amine is reduced, requiring longer reaction times (up to 8-10 hours).

References

-

Review of Synthetic Strategies: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[2][7] RSC Advances, 2023.

-

PPA Method Validation: Synthesis of biologically active benzoxazole derivatives using PPA. ResearchGate, 2025.

-

ESIPT Mechanism: Synthesis of Reversible Fluorescent Organogel Containing 2-(2'-Hydroxyphenyl) Benzoxazole. Tetrahedron, 2010.[1] [1]

-

General Benzoxazole Synthesis: Benzoxazole synthesis - Organic Chemistry Portal.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 5. CN102311357B - The preparation method of 2-hydroxyl-4-aminobenzoic acid - Google Patents [patents.google.com]

- 6. US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid - Google Patents [patents.google.com]

- 7. Benzoxazole synthesis [organic-chemistry.org]

Application Note: Optimized Hydrolysis of 4-Cyano-2-hydroxybenzoic Acid to 2-Hydroxyterephthalic Acid

Executive Summary

This application note details the optimized protocol for the hydrolysis of the nitrile group in 4-cyano-2-hydroxybenzoic acid to yield 2-hydroxyterephthalic acid (also known as 2-hydroxybenzene-1,4-dicarboxylic acid).

This transformation is a critical step in the synthesis of organic linkers for Metal-Organic Frameworks (MOFs), specifically the MOF-74 and MIL-53 series, which utilize 2-hydroxyterephthalic acid to form porous networks with high affinity for CO₂ capture and gas separation. While nitrile hydrolysis is a standard organic transformation, the presence of the ortho-hydroxyl group and the existing carboxylic acid moiety requires specific pH control to maximize yield and purity.

Key Deliverables:

-

High-Yield Protocol: A robust alkaline hydrolysis method yielding >90% product.

-

Mechanistic Insight: Explanation of the ortho-effect and solubility considerations.

-

Process Safety: Management of ammonia evolution and pH-dependent solubility.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

Reaction Overview

The conversion involves the hydrolysis of the cyano (-CN) group at the C4 position into a carboxylic acid (-COOH).

-

Reactant: this compound (MW: 163.13 g/mol )

-

Product: 2-Hydroxyterephthalic acid (MW: 182.13 g/mol )

-

Byproduct: Ammonia (NH₃)

Mechanistic Strategy: Alkaline vs. Acidic

While nitriles can be hydrolyzed under both acidic and basic conditions, alkaline hydrolysis is the preferred method for this substrate for three reasons:

-

Solubility: The starting material is sparingly soluble in water but dissolves instantly in aqueous base due to the deprotonation of both the carboxylic acid (

) and the phenolic hydroxyl ( -

Kinetics: The formation of the dianion (carboxylate + phenolate) makes the ring electron-rich. While this theoretically reduces the electrophilicity of the nitrile carbon, the high concentration of strong nucleophile (OH⁻) at reflux temperature drives the reaction effectively.

-

Purification: The product remains dissolved as a salt (disodium 2-hydroxyterephthalate) during the reaction, allowing easy filtration of any insoluble impurities before the final acidification step precipitates the pure product.

Reaction Mechanism Diagram

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical intermediate amide formation.

Figure 1: Mechanism of base-catalyzed nitrile hydrolysis. The reaction proceeds through an amide intermediate, releasing ammonia gas.

Experimental Protocol: Alkaline Hydrolysis

This protocol is scaled for 10 grams of starting material. It can be linearly scaled up to 100g without modification.

Materials & Equipment

-

Reagents:

-

This compound (Purity >97%)

-

Sodium Hydroxide (NaOH) pellets or 50% w/w solution

-

Hydrochloric Acid (HCl), 37% (concentrated)

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stir bar / Heating mantle

-

pH meter or universal indicator strips

-

Vacuum filtration setup (Buchner funnel)

-

Stoichiometry Table

| Component | Role | MW ( g/mol ) | Mass (g) | Moles | Equiv. |

| This compound | Substrate | 163.13 | 10.0 | 0.0613 | 1.0 |

| NaOH | Reagent | 40.00 | 9.8 | 0.245 | 4.0* |

| Water | Solvent | 18.02 | 100 mL | - | - |

*Note: 4.0 equivalents are used to neutralize the carboxylic acid (1 eq), the phenol (1 eq), and hydrolyze the nitrile (1 eq), plus a slight excess to maintain reaction kinetics.

Step-by-Step Procedure

Phase 1: Dissolution and Reaction

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar.

-

Solvent Prep: Dissolve 9.8 g NaOH in 100 mL deionized water . Caution: Exothermic dissolution.

-

Addition: Add 10.0 g of this compound to the NaOH solution.

-

Observation: The solid should dissolve rapidly, turning the solution yellow/orange due to phenolate formation.

-

-

Reflux: Attach the condenser. Heat the mixture to reflux (approx. 100°C) with stirring.

-

Reaction Time: Maintain reflux for 12–16 hours .

-

Monitoring: Test the vapor at the top of the condenser with wet pH paper. It should turn blue initially (evolution of NH₃). The reaction is complete when NH₃ evolution ceases.

-

Phase 2: Workup and Isolation

-

Cooling: Cool the reaction mixture to room temperature (20–25°C).

-

Filtration (Optional): If the solution is cloudy or contains black specks, filter through a glass frit or Celite pad to remove insoluble impurities.

-

Acidification (Critical Step):

-

Place the reaction flask in an ice bath.

-

Slowly add concentrated HCl dropwise with vigorous stirring.

-

Observation: A thick white precipitate will form.

-

Continue adding HCl until the pH reaches 1–2 .

-

-

Precipitation: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation.

Phase 3: Purification

-

Filtration: Filter the solid using vacuum filtration.[1]

-

Washing: Wash the filter cake with 3 x 20 mL of ice-cold water to remove excess NaCl and mineral acid.

-

Drying: Dry the solid in a vacuum oven at 60°C overnight.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of 2-hydroxyterephthalic acid.

Quality Control & Characterization

Verify the product identity and purity using the following parameters.

| Technique | Expected Result | Interpretation |

| Appearance | White to off-white powder | Yellowing indicates oxidation of the phenol; recrystallize if necessary. |

| Melting Point | >300°C (Decomposes) | Distinct from starting material (MP often lower). |

| IR Spectroscopy | Absence of peak at ~2230 cm⁻¹ | Disappearance of Nitrile (-CN) stretch. |

| IR Spectroscopy | Broad band 2500–3300 cm⁻¹ | Presence of Carboxylic Acid O-H stretch. |

| 1H NMR (DMSO-d6) | Two carboxylic acid protons. | |

| 1H NMR (DMSO-d6) | Aromatic protons (shift due to COOH vs CN). |

Self-Validating Check: Dissolve a small amount of the product in saturated sodium bicarbonate (NaHCO₃).

-

Result: It should dissolve with effervescence (CO₂ release).

-

Validation: If it remains insoluble, the nitrile was not hydrolyzed, or the product is not the dicarboxylic acid.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation | Ensure pH is < 2. The product is a diacid; pH 4-5 is insufficient to protonate both groups fully. |

| Incomplete Conversion | Reaction time too short | Extend reflux to 24 hours. Ensure NaOH concentration is maintained (avoid evaporation). |

| Colored Product (Brown) | Phenol oxidation | Perform the reaction under an inert atmosphere (Nitrogen/Argon) if high purity is required. |

| Product is Sticky/Gum | Impurities trapped | Recrystallize from hot water or water/ethanol (90:10). |

References

-

Org. Synth. 1922, 2, 59.Hydrolysis of Nitriles.

-

Caskey, S. R., et al. (2008).Dramatic Tuning of Carbon Dioxide Uptake via Metal Substitution in a Coordination Polymer with Cylindrical Pores. (Synthesis of MOF-74 analogs using 2-hydroxyterephthalic acid). J. Am. Chem. Soc.

-

Tan, Y., et al. (2022).Method for production of 4-cyano benzoic acid or salts thereof.

-

PubChem Compound Summary: 2-Hydroxyterephthalic acid. (Physical properties and identifiers).

Sources

Application Notes & Protocols: A Researcher's Guide to the Chemoselective Functionalization of 4-Cyano-2-hydroxybenzoic Acid

Abstract

4-Cyano-2-hydroxybenzoic acid is a trifunctional aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its derivatives are integral components of various therapeutic agents and functional materials.[1][2][3][4][5][6] The synthetic utility of this molecule is, however, intrinsically linked to the challenge of its chemoselective functionalization. Possessing a carboxylic acid, a phenolic hydroxyl, and a cyano group on the same aromatic ring presents a classic chemical selectivity problem. This guide provides a detailed exploration of the reactivity of each functional group and offers field-tested protocols for their selective modification, enabling researchers to harness the full synthetic potential of this versatile building block.

The Chemoselectivity Challenge: Understanding the Reactive Sites

The core of selectively modifying this compound lies in understanding the distinct reactivity of its three functional groups under various reaction conditions.

-

Carboxylic Acid (-COOH): The most acidic proton resides here (pKa ≈ 3-4). This group readily undergoes deprotonation with mild bases and is susceptible to esterification under acidic conditions or alkylation after deprotonation.

-

Phenolic Hydroxyl (-OH): This group is weakly acidic (pKa ≈ 9-10). It requires a stronger base than the carboxylic acid for deprotonation. Once deprotonated to a phenoxide, it becomes a potent nucleophile for O-alkylation or O-acylation.

-

Cyano Group (-C≡N): This group is the least reactive under many conditions. It is generally stable to mild acids and bases but can be transformed through hydrolysis, reduction, or reaction with potent nucleophiles like Grignard reagents under more forcing conditions.[7][8]

Caption: Reactive sites on this compound.

Protocols for Selective Functionalization

The following protocols are designed as self-validating systems, with the rationale behind each step clearly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Selective Modification of the Carboxylic Acid Group

Direct modification of the carboxylic acid is often the most straightforward transformation due to its superior acidity.

Protocol 1: Selective Esterification via Fischer-Speier Reaction

This protocol leverages the higher reactivity of the carboxylic acid under acidic conditions to form an ester, leaving the phenolic hydroxyl and cyano groups intact.

-

Causality and Rationale: In an excess of an alcohol solvent (e.g., methanol, ethanol) with a catalytic amount of strong acid, the carboxylic acid is protonated, increasing its electrophilicity for nucleophilic attack by the alcohol. The phenolic hydroxyl is significantly less nucleophilic than the solvent and does not compete effectively. The cyano group remains stable under these conditions, provided that prolonged, harsh heating is avoided, which could initiate hydrolysis.[9][10]

-

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Reagents: Add the desired alcohol (e.g., methanol or ethanol) to create a ~0.2 M solution. Add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1 eq).

-

Reaction: Heat the mixture to reflux (65°C for methanol, 78°C for ethanol) and monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester is often pure enough for the next step, but can be further purified by silica gel chromatography if necessary.

-

| Reaction Parameters | Value |

| Substrate | This compound |

| Key Reagents | Methanol/Ethanol, H₂SO₄ (cat.) |

| Temperature | Reflux |

| Typical Yield | >90% |

| Product | Methyl/Ethyl 4-cyano-2-hydroxybenzoate |

Selective Modification of the Phenolic Hydroxyl Group

To selectively target the hydroxyl group, the more acidic carboxylic acid must first be masked, typically as an ester.

Caption: Workflow for selective O-alkylation.

Protocol 2: O-Alkylation via Williamson Ether Synthesis (Post-Protection)

This protocol achieves selective alkylation of the hydroxyl group on the ester-protected intermediate.

-

Causality and Rationale: With the carboxylic acid protected as an ester, a base such as potassium carbonate (K₂CO₃) is strong enough to deprotonate the phenolic hydroxyl, forming a nucleophilic phenoxide. This phenoxide readily attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction. K₂CO₃ is not basic enough to hydrolyze the ester or react with the cyano group.

-

Step-by-Step Methodology:

-

Starting Material: Begin with methyl 4-cyano-2-hydroxybenzoate (1.0 eq), prepared as described in Protocol 1.

-

Setup: Dissolve the starting material in a polar aprotic solvent like acetone or DMF in a round-bottom flask.

-

Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) and the desired alkyl halide (1.2-1.5 eq).

-

Reaction: Heat the mixture to 50-60°C and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction, filter off the inorganic salts, and rinse the filter cake with the solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude ether by silica gel chromatography.

-

| Reaction Parameters | Value |

| Substrate | Methyl 4-cyano-2-hydroxybenzoate |

| Key Reagents | Alkyl Halide, K₂CO₃ |

| Solvent | Acetone or DMF |

| Typical Yield | 85-95% |

| Product | Methyl 2-alkoxy-4-cyanobenzoate |

Selective Modification of the Cyano Group

Transformations of the cyano group generally require more forcing conditions and necessitate the protection of both the carboxylic acid and the hydroxyl group.

Protocol 3: Partial Hydrolysis to an Amide

This protocol achieves the selective conversion of the nitrile to a primary amide while minimizing hydrolysis of a pre-existing ester group.

-

Causality and Rationale: The Radziszewski reaction, which uses alkaline hydrogen peroxide, is a mild method for hydrating a nitrile to an amide.[11] The hydroperoxide anion (HOO⁻) is the active nucleophile. By keeping the temperature low and carefully monitoring the reaction, the subsequent hydrolysis of the newly formed amide to a carboxylic acid can be avoided.

-

Step-by-Step Methodology:

-

Starting Material: Use a fully protected substrate, such as methyl 2-methoxy-4-cyanobenzoate.

-

Setup: Dissolve the starting material (1.0 eq) in a solvent mixture like DMSO or ethanol.

-

Reagents: Cool the solution in an ice bath. Add 30% hydrogen peroxide (H₂O₂, 5-10 eq) followed by the dropwise addition of an aqueous base solution (e.g., 1M NaOH) to maintain a basic pH.

-

Reaction: Allow the reaction to stir at room temperature. Monitor carefully by TLC. The reaction can be slow, sometimes requiring several hours. Over-running the reaction will lead to the carboxylic acid byproduct.

-

Work-up: Once the starting material is consumed, quench the reaction by pouring it into cold water.

-

Extraction: If a precipitate forms, it can be filtered, washed with cold water, and dried. Otherwise, extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the amide product by recrystallization or silica gel chromatography.

-

| Reaction Parameters | Value |

| Substrate | Protected this compound |

| Key Reagents | H₂O₂, NaOH |

| Temperature | 0°C to Room Temperature |

| Typical Yield | 60-80% |

| Product | 4-Carbamoyl derivative |

Protocol 4: Reduction to a Primary Amine

This protocol describes the reduction of the nitrile to a benzylamine derivative using catalytic hydrogenation.

-

Causality and Rationale: Catalytic hydrogenation is an effective method for reducing nitriles to primary amines.[12][13] Reagents like Raney Nickel or Palladium on Carbon (Pd/C) are commonly used. To prevent the reduction of the carboxylic acid, it must first be protected as an ester. The phenolic hydroxyl is generally stable under these neutral hydrogenation conditions.

-

Step-by-Step Methodology:

-

Starting Material: Use an ester-protected substrate, such as methyl 4-cyano-2-hydroxybenzoate (1.0 eq).

-

Setup: Dissolve the starting material in an alcohol solvent like ethanol or methanol in a hydrogenation vessel.

-

Catalyst: Add the hydrogenation catalyst (e.g., Raney Nickel, ~20% w/w, or 10% Pd/C, ~10 mol%). Caution: Catalysts can be pyrophoric.

-

Reaction: Pressurize the vessel with hydrogen gas (H₂, 50-100 psi) and shake or stir the reaction at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Work-up: Carefully vent the hydrogen atmosphere and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting primary amine can be purified by converting it to its hydrochloride salt by treatment with HCl in ether, or by silica gel chromatography (often with a mobile phase containing a small amount of triethylamine to prevent streaking).

-

| Reaction Parameters | Value |

| Substrate | Methyl 4-cyano-2-hydroxybenzoate |

| Key Reagents | H₂, Raney Ni or Pd/C |

| Pressure | 50-100 psi |

| Typical Yield | 75-90% |

| Product | Methyl 4-(aminomethyl)-2-hydroxybenzoate |

Conclusion

The chemoselective functionalization of this compound is a highly achievable goal through the strategic application of fundamental organic chemistry principles. By understanding the relative reactivities of the carboxylic acid, hydroxyl, and cyano groups, and by employing judicious choices of reagents and protecting groups, researchers can selectively modify each position. The protocols detailed in this guide provide a robust framework for synthesizing a diverse library of derivatives, paving the way for new discoveries in drug development and materials science.

References

- US5260475A - Esterification of hydroxybenzoic acids - Google Patents. Google Patents.

-

Chemistry of Nitriles (2025-01-19) . Chemistry LibreTexts. Available at: [Link]

- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents. Google Patents.

-

Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) (2024-04-26) . YouTube. Available at: [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps . Chemistry Steps. Available at: [Link]

-

Reactions of Nitriles with Acid to form Carboxylic Acids (Rxn and Mechanism) (2017-12-27) . YouTube. Available at: [Link]

-

Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

-

Protective Groups - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Amine synthesis by nitrile reduction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

-

A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchGate . ResearchGate. Available at: [Link]

-

A simple synthesis of functionalized 2-amino-3-cyano-4-chromones by application of the N-hydroxybenzotriazole methodology - ResearchGate . ResearchGate. Available at: [Link]

-

Nitrile to Amide - Common Conditions . Organic Chemistry Data. Available at: [Link]

-

Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

-

Appendix 6: Protecting groups - Oxford Learning Link . Oxford University Press. Available at: [Link]

-

Reactions of Nitriles - Chemistry Steps . Chemistry Steps. Available at: [Link]

- KR20000049122A - Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives - Google Patents. Google Patents.

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives . International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Protecting Groups for Carboxylic acid - YouTube (2020-07-05) . YouTube. Available at: [Link]

- US3920670A - Process for hydrolysis of nitriles - Google Patents. Google Patents.

-

Esterification of 2,4-dihydroxybenzoic acid - ResearchGate . ResearchGate. Available at: [Link]

-

Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3 - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

Protecting Groups - chem.iitb.ac.in (2020-10-26) . Indian Institute of Technology Bombay. Available at: [Link]

-

Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons . Calvin University. Available at: [Link]

- WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents. Google Patents.

-

Cyano/Hydroxyl Groups Co-Functionalized g-C3N4 for Photocatalytic NO Removal: A Synergistic Strategy towards Inhibition of Toxic Intermediate NO2 - MDPI . MDPI. Available at: [Link]

-

Nitrile reduction - Wikipedia . Wikipedia. Available at: [Link]

-

Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

-

Protecting Groups . Available at: [Link]

-

A Domino Reaction of α,β-Acetylenic γ-Hydroxy Nitriles with Arenecarboxylic Acids: An Unexpected Facile Shortcut to 4-Cyano-3(2H)-furanones | Organic Letters - ACS Publications . ACS Publications. Available at: [Link]

- US3803202A - Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters - Google Patents. Google Patents.

-

hydrolysis of nitriles - Chemguide . Chemguide. Available at: [Link]

Sources

- 1. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 2. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. jocpr.com [jocpr.com]

- 6. Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 12. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 13. Nitrile reduction - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Cyano-2-hydroxybenzoic Acid

Welcome to the technical support guide for the purification of 4-Cyano-2-hydroxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable intermediate in high purity. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities are typically process-related and depend on the synthetic route. However, common classes of impurities include:

-

Unreacted Starting Materials: Such as the precursor phenol or benzoic acid derivative.

-

Isomeric Byproducts: Positional isomers formed during aromatic substitution reactions.

-

Hydrolysis Products: The nitrile (-CN) group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 4-carboxamido-2-hydroxybenzoic acid or even 2-hydroxyterephthalic acid.

-

Colored Impurities: Often high molecular weight, polymeric, or degradation products that can form, especially if the reaction is conducted at elevated temperatures.[1]

Q2: My crude product is a dark, oily solid. What is the best first step?

A2: A dark, oily, or resinous crude product suggests the presence of significant impurities, possibly polymeric byproducts or trapped solvent. A good first step is often an acid-base extraction. This technique leverages the acidic nature of your target compound to separate it from neutral or less acidic impurities.[2][3] The process involves dissolving the crude material in an organic solvent and extracting it with an aqueous base to form the water-soluble salt of your product, leaving many impurities behind in the organic layer. Subsequent acidification of the aqueous layer will precipitate your product, often in a much cleaner form.

Q3: How do I choose between recrystallization, column chromatography, and acid-base extraction?

A3: The choice depends on the nature and quantity of impurities, as well as the scale of your purification.

-

Recrystallization: Best for removing small to moderate amounts of impurities from a solid product that is already relatively pure (>85%). It is an efficient and scalable method if a suitable solvent can be found.

-

Acid-Base Extraction: Excellent for removing neutral or non-acidic impurities, or for separating compounds with significant differences in acidity (e.g., a carboxylic acid from a phenol).[4] It is a robust first-pass purification step for very crude materials.

-

Column Chromatography: The most powerful technique for separating complex mixtures with similar polarities. It is ideal for obtaining very high purity material (>99%) but can be less scalable and more resource-intensive than the other methods.[5]

Below is a general workflow to guide your decision-making process.

Caption: General purification strategy for this compound.

Troubleshooting Guides & Protocols

Issue 1: Low Purity or Yield After Recrystallization

Recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.

Potential Cause 1: Incorrect Solvent Choice

The ideal solvent will dissolve the crude product completely at its boiling point but yield a high recovery of pure crystals upon cooling.

Solution: Systematic Solvent Screening

-

Place ~20-30 mg of your crude product into several small test tubes.

-

Add a few drops of a test solvent to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.

-

Heat the tubes that did not show solubility. A good solvent will dissolve the compound completely upon heating.

-

Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The best solvent will show extensive formation of crystalline precipitate.

Table 1: Recrystallization Solvent Candidates

| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |

| Water | 100 | High | Good for polar compounds. The phenolic and carboxylic acid groups suggest some water solubility, which may be high at elevated temperatures.[1] |

| Ethanol/Water | Variable | Medium-High | A common mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. Reheat to clarify and cool. |

| Ethyl Acetate | 77 | Medium | A versatile solvent. May be too good a solvent, leading to low recovery. Consider pairing with a non-polar anti-solvent like hexanes. |

| Toluene | 111 | Low | May be effective if impurities are highly polar. The aromatic nature of toluene can aid in dissolving the compound at high temperatures. |

Potential Cause 2: Crystallization Occurred Too Quickly

Rapidly crashing a solid out of solution traps impurities within the crystal lattice, defeating the purpose of the purification.[6]

Solution: Slow Down the Crystallization Process

-

Use More Solvent: After dissolving the solid in the minimum amount of boiling solvent, add an additional 5-10% volume of the hot solvent. This keeps the compound in solution for longer during the cooling phase, allowing for more selective crystal growth.[6]

-

Insulate the Flask: After removing the flask from the heat source, wrap it in glass wool or a towel to slow the rate of cooling. Do not place it directly into an ice bath. Allow it to cool to room temperature first, which can take 20-30 minutes, before inducing further crystallization with an ice bath.

Protocol 1: Optimized Recrystallization

-

Place the crude this compound in an Erlenmeyer flask with a stir bar.

-

Add the chosen solvent in portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.

-

Optional Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated charcoal. Reheat to boiling for 2-3 minutes.[1]

-

Optional Hot Filtration: If charcoal was added or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

-

Cover the flask with a watch glass and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold solvent.

-

Dry the crystals under vacuum to a constant weight.

Issue 2: Poor Separation or Emulsion Formation During Acid-Base Extraction

Acid-base extraction is a powerful liquid-liquid extraction technique for separating acidic or basic compounds from neutral ones.[2] this compound has two acidic protons: the carboxylic acid (pKa ~2-3) and the phenol (pKa ~8-9). This differential acidity can be exploited.

Caption: Mechanism of acid-base extraction for purifying this compound.

Potential Cause 1: Emulsion Formation

An emulsion is a stable suspension of one liquid within another, preventing the separation of organic and aqueous layers. This is common when fine particulate matter is present or when solutions are shaken too vigorously.

Solution: Breaking an Emulsion

-

Time: Let the separatory funnel stand undisturbed for 10-20 minutes.

-

Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[7]

-

Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

-

Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulates that may be stabilizing the emulsion.

Potential Cause 2: Product Does Not Precipitate After Acidification

If the product does not crash out after lowering the pH of the aqueous layer, it may be too soluble in the aqueous medium, or the pH may not be low enough.

Solution: Ensure Complete Precipitation

-

Check the pH: Use pH paper to ensure the pH is truly acidic (pH 1-2). Add acid dropwise until no further precipitation is observed.

-

Cool the Solution: Place the acidified aqueous solution in an ice bath to decrease the solubility of your product.

-

Back-Extract: If the product remains in the aqueous solution, extract it back into a fresh portion of an organic solvent (e.g., ethyl acetate, 3x volumes). Combine the organic extracts, dry with a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to recover the product.[7]

Protocol 2: Robust Acid-Base Extraction

-

Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

-

Add an equal volume of 1 M NaOH(aq). Stopper the funnel and invert it gently several times, venting frequently to release any pressure.[8] Do not shake vigorously.

-

Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

-

Add another portion of 1 M NaOH(aq) to the organic layer in the funnel, repeat the extraction, and combine the aqueous layers. This ensures complete extraction of the acidic product.

-

Cool the combined aqueous extracts in an ice bath.

-

Slowly add concentrated HCl or 3 M HCl with stirring until the pH of the solution is ~2 (test with pH paper). A precipitate should form.

-

Continue stirring in the ice bath for 20-30 minutes.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Issue 3: Poor Separation or Compound Tailing in Column Chromatography

Flash column chromatography is used for difficult separations. Success hinges on choosing the correct stationary and mobile phases. For an acidic compound like this compound, interactions with the silica gel can be problematic.

Potential Cause 1: Compound Streaking/Tailing on TLC and Column

This issue is common for carboxylic acids on standard silica gel. The acidic protons on the compound can interact strongly and irreversibly with the basic sites on the silica surface, leading to broad, tailing peaks and poor separation.

Solution: Modify the Mobile Phase

-

Add Acetic Acid: Including a small amount of a volatile acid, like acetic acid (0.5-1%), in the eluent will protonate the silica surface and the compound, minimizing strong ionic interactions and leading to sharper peaks.

-

Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase like reversed-phase C18 silica.[9] For reversed-phase, the mobile phase would be a polar mixture, such as acetonitrile/water or methanol/water, often with a pH modifier like formic acid or trifluoroacetic acid.

Table 2: Starting Conditions for Column Chromatography

| Stationary Phase | Mobile Phase System (Eluent) | Target Rf on TLC | Rationale |

| Silica Gel (Normal Phase) | Ethyl Acetate / Hexanes + 1% Acetic Acid | 0.25 - 0.35 | The standard choice. Acetic acid is crucial to prevent tailing. Adjust the EtOAc/Hexanes ratio to achieve the target Rf. |

| Cyano-bonded Silica (CN) | Ethyl Acetate / Hexanes | 0.25 - 0.35 | Less polar than silica, can offer different selectivity and reduce tailing for polar compounds without needing an acid additive.[10] |

| C18 Silica (Reversed Phase) | Acetonitrile / Water + 0.1% Formic Acid | 0.25 - 0.35 | For highly polar compounds or when normal phase fails. The compound will elute faster with higher concentrations of acetonitrile. |

Potential Cause 2: Compound is Not Eluting from the Column

If you've run many column volumes and the product hasn't appeared, several issues could be at play.[5]

Solution: Systematic Troubleshooting

-

Check Your Eluent: Ensure you prepared the mobile phase correctly. A common mistake is reversing the ratio of polar and non-polar solvents.

-

Increase Polarity: If you are confident the eluent is correct, the polarity may be too low. Gradually increase the percentage of the polar solvent (e.g., from 20% EtOAc to 40% EtOAc).

-

Compound Stability: The compound may be decomposing on the silica gel. Test this by spotting a solution of your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If it is unstable, a less acidic stationary phase like alumina or a faster purification method is required.[5]

Protocol 3: Flash Column Chromatography

-

Develop TLC Conditions: Find a mobile phase system that gives your desired product an Rf value of ~0.3 and separates it well from impurities. Remember to add 0.5-1% acetic acid if using silica gel.

-

Pack the Column: Pack a glass column with silica gel using the chosen eluent. Ensure there are no cracks or air bubbles.

-

Load the Sample: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is low, adsorb the crude product onto a small amount of silica gel (dry loading). Add the sample carefully to the top of the column.

-

Elute: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute.

-

Collect Fractions: Collect fractions and analyze them by TLC to determine which ones contain the pure product.

-

Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

-

JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

- Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

-

ResearchGate. (n.d.). Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

-

A-Z Chemistry. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

- Google Patents. (n.d.). US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid.

-

ACS Publications. (2012). Solubility of 2-Hydroxybenzoic Acid in Water, 1-Propanol, 2-Propanol, and 2-Propanone at (298.2 to 338.2) K and Their Aqueous Binary Mixtures at 298.2 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

European Patent Office. (1999). EP 0989115 A2 - Process for producing cyanobenzoic acid derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN102408329A - 2, the preparation method of 4-dihydroxybenzoic acid.

-

Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

-

Grace. (n.d.). Analytical HPLC Column Introduction. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

-

Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-hydroxy-benzoic acid; 2-hydroxybenzoic acid. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

-

Hawach Scientific. (n.d.). Cyano HPLC Column, CN Group Analysis Column. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

-

Agilent. (n.d.). LC and LC/MS Columns. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

-

PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]

-

ChemBK. (2022). 4-Amino-2-hydroxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-(4-Cyanophenoxy)-2-hydroxybenzoic acid. Retrieved from [Link]

-

USDA ARS. (2012). Optimization of extraction of phenolic acids from a vegetable waste product using a pressurized liquid extractor. Retrieved from [Link]

- Google Patents. (n.d.). US4996354A - Preparation of 2,4-dihydroxybenzoic acid.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 3. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Purification [chem.rochester.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Troubleshooting [chem.rochester.edu]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. hplc.eu [hplc.eu]

- 10. hawach.com [hawach.com]

Technical Support Guide: HPLC Separation of 4-Cyanosalicylic Acid Isomers

Executive Summary & Chemical Context[1][2][3][4][5]

The Challenge: Separating 4-cyanosalicylic acid from its positional isomers (e.g., 3-cyano, 5-cyano) is chemically complex due to three converging factors:

-

Structural Similarity: Positional isomers possess nearly identical hydrophobicity (

), making standard C18 separation inefficient. -

High Acidity: The electron-withdrawing cyano group (-CN) on the salicylic acid core significantly lowers the pKa of the carboxylic acid (estimated pKa < 2.5), requiring aggressive pH suppression.

-

Metal Chelation: The ortho-hydroxyl-carboxyl moiety is a potent chelator of iron. Interaction with stainless steel frits or columns results in severe peak tailing.

This guide provides a self-validating workflow to overcome these specific hurdles.

Method Development Strategy (The "How-To")

Do not rely on generic gradients. Follow this logic-driven development path.

Phase 1: Mobile Phase & pH Selection (The Foundation)

Objective: Suppress ionization to maximize retention and minimize secondary silanol interactions.

-

Buffer Choice: You must operate at pH 2.0 – 2.5 .

-

Why? The pKa of 4-CSA is lower than unsubstituted salicylic acid (pKa ~2.97). To ensure the molecule is neutral (protonated) and retained on a Reverse Phase (RP) column, the mobile phase pH must be 2 units below the pKa.

-

Recommended: 0.1% Trifluoroacetic acid (TFA) or 20-50 mM Phosphate Buffer (pH 2.2).

-

Avoid: Acetate or Formate buffers (their buffering capacity is weak at pH < 3.0).

-

Phase 2: Stationary Phase Screening (The Selectivity)

Objective: Discriminate between isomers based on electron density, not just hydrophobicity.

| Column Chemistry | Mechanism of Action | Suitability for 4-CSA Isomers |

| C18 (L1) | Hydrophobic Interaction | Low. Often fails to resolve positional isomers (e.g., 4-cyano vs 5-cyano). |

| Phenyl-Hexyl (L11) | High. The cyano group alters the electron density of the ring. Phenyl phases interact differentially with these electron clouds, providing superior separation for aromatic isomers. | |

| Polar Embedded (L60) | Shielded Silanols | Medium. Good for peak shape (reduces tailing) but may lack the selectivity of Phenyl phases. |

| Pentafluorophenyl (PFP) | Dipole-Dipole | High. Excellent for halogenated or cyano-substituted aromatics. |

Phase 3: The "Chelation Suppression" Protocol

Crucial Step: If you observe tailing despite low pH, your molecule is likely binding to the stainless steel of your HPLC system.

-

Action: Add 5–10 µM EDTA to the mobile phase OR use a "bio-inert" (PEEK-lined) column and system.

-

Alternative: Passivate your LC system with 30% Phosphoric acid prior to use.

Troubleshooting & FAQs (Q&A Format)

Scenario A: "My peaks are tailing severely (As > 1.5)."

Q: I am using a C18 column with 0.1% Formic Acid, but the 4-CSA peak looks like a shark fin. Why?

A: This is a classic "Double-Whammy" failure mode.

-

Cause 1 (Silanols): Formic acid (pH ~2.7) is not acidic enough to fully suppress the ionization of 4-CSA (pKa ~2.0-2.3). The ionized species interacts with residual silanols on the silica surface.

-

Cause 2 (Chelation): Salicylic acid derivatives chelate iron in the column frit.

-

The Fix:

-

Switch modifier to 0.1% TFA (pH ~2.0).

-

Switch to a "Base-Deactivated" or "End-capped" column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

-

Pro Tip: If tailing persists, add 2.5 mM Sodium Pyrophosphate to the mobile phase (it acts as a sacrificial chelator).

-

Scenario B: "I cannot separate the 4-cyano and 5-cyano isomers."

Q: They co-elute as one broad peak on my C18 column. What parameter should I change?

A: Changing the gradient slope on a C18 column rarely fixes positional isomer co-elution. You need to change the Selectivity (

-

Solvent Switch: If using Acetonitrile, switch to Methanol . Methanol is a protic solvent and interacts differently with the polar cyano and hydroxyl groups, often revealing separation where ACN fails.

-

Stationary Phase Switch: Move to a Phenyl-Hexyl column. The difference in the position of the electron-withdrawing Cyano group changes the

-cloud density. A Phenyl column can "feel" this difference.

Scenario C: "Retention times are drifting."

Q: The retention time decreases slowly over 10 injections.

A: This usually indicates "Phase Collapse" or "Wetting Issues" if you are using highly aqueous conditions (e.g., 95% Water) to retain these polar acids.

-